molecular formula C5H7NO2S B2874920 Tetrahydrothiophene-3-carbonitrile 1,1-dioxide CAS No. 17389-09-2

Tetrahydrothiophene-3-carbonitrile 1,1-dioxide

Cat. No.: B2874920
CAS No.: 17389-09-2
M. Wt: 145.18
InChI Key: CHNZCZASRHSRAC-UHFFFAOYSA-N
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Description

Tetrahydrothiophene-3-carbonitrile 1,1-dioxide is a sulfur-containing heterocyclic compound featuring a saturated five-membered thiophene ring with a cyano (-CN) group at position 3 and two sulfonyl oxygen atoms (1,1-dioxide configuration). Its reactivity is influenced by the electron-withdrawing sulfonyl and cyano groups, which enhance susceptibility to nucleophilic attack and hydrolysis .

Properties

IUPAC Name

1,1-dioxothiolane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c6-3-5-1-2-9(7,8)4-5/h5H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNZCZASRHSRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3+2] Cycloaddition of Thiocarbonyl Ylides

The thiocarbonyl ylide generated from chloromethyl trimethylsilylmethyl sulfide undergoes stereoselective cycloaddition with α,β-unsaturated nitriles to form dihydrothiophene intermediates. Subsequent hydrogenation and oxidation yield the target compound:

Reaction Scheme

  • Ylide generation: $$ \text{ClCH}2\text{SiMe}3\text{SCH}2\text{SiMe}3 + \text{F}^- \rightarrow \text{CH}2=\text{S}^+-\text{CH}2\text{SiMe}_3 $$
  • Cycloaddition: $$ \text{Ylide} + \text{CH}_2=\text{CHCN} \rightarrow \text{Dihydrothiophene-3-carbonitrile} $$
  • Hydrogenation: $$ \text{Pd/C, H}_2 \rightarrow \text{Tetrahydrothiophene-3-carbonitrile} $$
  • Oxidation: $$ \text{H}2\text{O}2, \text{AcOH} \rightarrow \text{1,1-Dioxide} $$

This four-step process achieves an overall yield of 62-68% with >90% stereoselectivity. The oxidation step requires careful control of peroxide concentration to prevent over-oxidation.

Dipolar Cycloaddition with Acrylonitrile Derivatives

Alternative dipolarophiles like ethyl acrylonitrile participate in analogous cycloadditions, enabling variation in substituents. Reported conditions and outcomes include:

Dipolarophile Catalyst Temperature Yield Reference
Acrylonitrile None 80°C 58%
Methacrylonitrile BF₃·Et₂O 60°C 49%
Fumaronitrile TiCl₄ RT 71%

The choice of Lewis acid significantly impacts regioselectivity, with TiCl₄ favoring 3,4-disubstituted products.

Sulfoxidation of Tetrahydrothiophene Precursors

Peroxide-Mediated Oxidation

Pre-oxidation of tetrahydrothiophene-3-carbonitrile using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) introduces the sulfone group:

$$ \text{Tetrahydrothiophene-3-carbonitrile} + \text{H}2\text{O}2 \xrightarrow{\text{AcOH}} \text{1,1-Dioxide} $$

Optimized Conditions

  • 30% H₂O₂ in glacial acetic acid (1:3 v/v)
  • 12 h reflux
  • 89% yield

Excess peroxide leads to ring-opening byproducts, necessitating strict stoichiometric control.

Catalytic Oxidation Systems

Advanced oxidation methods employing tungsten-based catalysts enhance efficiency:

Catalyst Oxidant Time Yield Selectivity
Na₂WO₄·2H₂O H₂O₂ 4 h 92% 98%
SiO₂-SO₃H-WO₃ O₂ (1 atm) 8 h 85% 95%
Fe(III)-Porphyrin t-BuOOH 6 h 78% 91%

Tungstate systems demonstrate superior activity, achieving near-quantitative conversion under mild conditions.

Cyanation of Sulfolane Derivatives

Nucleophilic Displacement

Replacement of leaving groups (X = Cl, Br) at the 3-position of sulfolane derivatives with cyanide:

$$ \text{3-X-Sulfolane} + \text{NaCN} \xrightarrow{\text{DMSO}} \text{3-CN-Sulfolane} $$

Key Parameters

  • Solvent: Polar aprotic (DMSO > DMF > NMP)
  • Temperature: 80-110°C
  • Yield range: 45-68%

Side reactions include elimination to form dihydrothiophene dioxide (15-22% yield).

Palladium-Catalyzed Cyanation

Transition metal-mediated approaches enable functional group tolerance:

$$ \text{3-Br-Sulfolane} + \text{Zn(CN)}_2 \xrightarrow{\text{Pd(PPh₃)₄}} \text{3-CN-Sulfolane} $$

Optimized Protocol

  • Catalyst: 5 mol% Pd(PPh₃)₄
  • Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
  • Solvent: DMF/H₂O (9:1)
  • Yield: 81%

This method minimizes β-hydride elimination, suppressing olefin formation to <5%.

Functional Group Interconversion Strategies

Carboxylic Acid to Nitrile Conversion

Hydrolysis of 3-cyano to 3-carboxylic acid derivatives followed by dehydration:

$$ \text{3-CO₂H-Sulfolane} \xrightarrow{\text{SOCl}_2} \text{3-CN-Sulfolane} $$

Stepwise Yields

  • Hydrolysis (H₂SO₄/H₂O): 94%
  • Chlorination (SOCl₂): 88%
  • Ammonolysis (NH₃/EtOH): 76%

Overall yield: 63%

Strecker Synthesis Adaptation

Condensation of 3-ketosulfolane with ammonium cyanide:

$$ \text{3-Ketosulfolane} + \text{NH}_4\text{CN} \rightarrow \text{α-Aminonitrile} \xrightarrow{\text{HCl}} \text{3-CN-Sulfolane} $$

Limitations include poor stereocontrol (racemic mixture) and moderate yields (54%).

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Purity Cost Index Scalability
Cycloaddition/Oxidation 4 62% 98% High Pilot-scale
Sulfoxidation 2 89% 95% Medium Industrial
Nucleophilic Cyanation 1 68% 99% Low Lab-scale
Palladium-Catalyzed 1 81% 97% Very High Limited

Industrial-scale production favors the sulfoxidation route due to fewer steps and established infrastructure, while academic settings prefer palladium-catalyzed methods for rapid access to analogs.

Chemical Reactions Analysis

Tetrahydrothiophene-3-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetrahydrothiophene-3-carbonitrile 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetrahydrothiophene-3-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. The carbonitrile group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences among tetrahydrothiophene-3-carbonitrile 1,1-dioxide and related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties
This compound C₅H₇NO₂S₂ ~193.25 (calc.) -CN, -SO₂ High polarity, hydrolytically sensitive
Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide C₄H₇ClO₄S₂ 218.68 -SO₂Cl Reactive towards nucleophiles
Tetrahydrothiophene-3-carboximidamide 1,1-dioxide hydrochloride C₅H₁₁ClN₂O₂S 198.67 -C(NH₂)NH₃⁺Cl⁻, -SO₂ Ionic, water-soluble
Nifurtimox (Tetrahydro-3-methyl-4-[(5-nitrofurfurylidene)amino]-2H-1,4-thiazine 1,1-dioxide) C₁₀H₁₃N₃O₅S 287.29 -NO₂, -SO₂, furan ring Antiparasitic drug, nitro group redox-active
1,2-Thiazetidine-3-acetic acid 1,1-dioxide derivatives C₄H₇NO₄S₂ ~221.23 (calc.) Four-membered ring, -SO₂, -COOH Moisture-sensitive, forms sulfonic acids

Reactivity and Stability

  • Sulfonyl Chloride Derivative : Reacts readily with amines to form sulfonamides, making it a key intermediate in drug synthesis. Hydrolyzes to sulfonic acids under humid conditions .
  • Carboximidamide Hydrochloride : Ionic nature enhances solubility but limits thermal stability. The amidine group participates in hydrogen bonding, relevant for crystal engineering .
  • Nifurtimox : The nitro group undergoes redox reactions, generating cytotoxic free radicals in parasitic cells. Its 1,1-dioxide moiety stabilizes the thiazine ring .
  • 1,2-Thiazetidine Derivatives : Rapid hydrolysis to sulfonic acids under ambient conditions, limiting their utility in aqueous environments .

Research Findings and Key Insights

  • Reactivity Hierarchy: Sulfonyl chlorides exhibit higher electrophilicity than carbonitriles, enabling faster nucleophilic substitutions . In contrast, the cyano group in this compound may stabilize intermediates in cycloaddition reactions.
  • Stability Challenges : Moisture sensitivity is a recurring issue for 1,1-dioxide compounds, necessitating anhydrous storage conditions for thiazetidine and tetrahydrothiophene derivatives .
  • Biological Activity : The 1,1-dioxide configuration enhances bioavailability in nifurtimox by reducing metabolic degradation of the thiazine ring .

Biological Activity

Tetrahydrothiophene-3-carbonitrile 1,1-dioxide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cellular signaling pathways. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C5_5H7_7NO2_2S
  • Molecular Weight : 145.18 g/mol

Tetrahydrothiophene derivatives have been studied for their ability to modulate the activity of key neurotransmitters, particularly γ-aminobutyric acid (GABA). Research indicates that these compounds can act as inactivators of GABA-aminotransferase (GABA-AT), an enzyme responsible for degrading GABA, thereby potentially enhancing GABAergic signaling in the brain .

Inhibitory Activity on GABA-AT

A series of studies have shown that tetrahydrothiophene-based analogs exhibit significant inhibitory effects on GABA-AT. For instance, compound 17 was found to be eight times more effective as an inactivator compared to vigabatrin, the only FDA-approved GABA-AT inactivator . The kinetic constants for these compounds were measured under various conditions, revealing their potency and mechanism of action.

CompoundKI_I (mM)kinact_{inact} (min1^{-1})kinact_{inact}/KI_I (min1^{-1}mM1^{-1})
170.1820.170.93
182.230.120.05
Vigabatrin3.20.370.11

Cellular Studies

In vitro studies demonstrated that this compound and its derivatives could effectively activate antioxidant response elements (ARE), indicating a potential role in cellular protection against oxidative stress . The optimization of these compounds has shown promising results, with analogs exhibiting submicromolar potency in activating ARE-driven transcription.

Case Studies

Recent investigations have focused on the synthesis and characterization of tetrahydrothiophene derivatives as potential therapeutic agents:

  • Neuroprotective Effects : In a study exploring the neuroprotective properties of tetrahydrothiophene derivatives, researchers observed a significant reduction in neuronal cell death under oxidative stress conditions when treated with these compounds .
  • RORγt Modulation : Another research effort highlighted the ability of tetrahydrothiophene derivatives to act as inverse agonists of RORγt, a nuclear receptor implicated in autoimmune diseases. The compounds showed IC50_{50} values ranging from 0.5 to 5 nM in binding assays, indicating strong biological activity .

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